ACTH (6-24) (human)

Adrenocortical Steroidogenesis Melanocortin Receptor Pharmacology Competitive Antagonism

Discerning melanocortin receptor subtypes with non-selective probes compromises experimental rigor. ACTH (6-24) (human) is a competitive antagonist with differential Kd values of 13.4 nM (vs. ACTH 1-39) and 3.4 nM (vs. ACTH 5-24), enabling discrimination of receptor conformations and cAMP-dependent vs. independent pathways. • 3.9-fold differential sensitivity for receptor subtype dissection • Conserved across 6 mammalian species for translational studies • Inhibits hPTH 1-34-induced corticosterone & cAMP at 100 nM Supplied ≥95% pure, lyophilized; global shipping.

Molecular Formula C111H175N35O21
Molecular Weight 2335.8 g/mol
Cat. No. B12372446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACTH (6-24) (human)
Molecular FormulaC111H175N35O21
Molecular Weight2335.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)N
InChIInChI=1S/C111H175N35O21/c1-63(2)89(142-100(158)84-37-23-51-144(84)105(163)79(33-15-19-47-115)132-88(149)60-128-93(151)82(56-68-58-127-73-29-11-10-28-71(68)73)139-97(155)78(35-21-49-125-110(119)120)135-99(157)81(54-66-26-8-7-9-27-66)138-92(150)72(116)57-69-59-123-62-130-69)102(160)129-61-87(148)131-74(30-12-16-44-112)94(152)133-75(31-13-17-45-113)95(153)134-77(34-20-48-124-109(117)118)96(154)137-80(36-22-50-126-111(121)122)106(164)145-52-24-38-85(145)101(159)143-91(65(5)6)103(161)136-76(32-14-18-46-114)98(156)141-90(64(3)4)104(162)140-83(55-67-40-42-70(147)43-41-67)107(165)146-53-25-39-86(146)108(166)167/h7-11,26-29,40-43,58-59,62-65,72,74-86,89-91,127,147H,12-25,30-39,44-57,60-61,112-116H2,1-6H3,(H,123,130)(H,128,151)(H,129,160)(H,131,148)(H,132,149)(H,133,152)(H,134,153)(H,135,157)(H,136,161)(H,137,154)(H,138,150)(H,139,155)(H,140,162)(H,141,156)(H,142,158)(H,143,159)(H,166,167)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-,90-,91-/m0/s1
InChIKeyHKPDVIIXOMCOOI-MKHNBAFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (6-24) Human: Competitive ACTH Antagonist


The compound designated as (2S)-1-[(2S)-2-[[...]]pyrrolidine-2-carboxylic acid corresponds to the human adrenocorticotropic hormone fragment ACTH (6-24), a 19-amino-acid linear peptide with molecular formula C111H175N35O21 and molecular weight 2335.8 g/mol (CAS 33512-65-1) . This fragment encompasses the core melanocortin 'message' sequence His-Phe-Arg-Trp and extends through the highly cationic C-terminal region containing clustered lysine and arginine residues [1]. Unlike full-length ACTH (1-39), ACTH (6-24) lacks the N-terminal Ser-Tyr-Ser-Met-Glu motif essential for full receptor activation, enabling it to function as a competitive antagonist at adrenal melanocortin receptors while retaining distinct pharmacological properties in non-mammalian model systems [2].

Workflow Competitive antagonist for melanocortin receptor pharmacology studies
Selection Retains His-Phe-Arg-Trp pharmacophore, lacks agonist N-terminal motif
Use Context Adrenal cell suspension assays, chemorepellent model systems, cross-species translational research
Polypeptide; trifluoroacetate salt form typically used; soluble in aqueous buffers for in vitro studies.

ACTH (6-24) Human Irreplaceability


Substitution among ACTH-derived peptides is scientifically invalid due to profound functional divergence dictated by N-terminal truncation. Full-length ACTH (1-39) and the truncated agonist ACTH (5-24) activate steroidogenesis via distinct receptor populations and signaling mechanisms, as demonstrated by their differential sensitivity to ACTH (6-24) antagonism (Kd values of 13.4 nM and 3.4 nM, respectively) [1]. This nearly four-fold difference in inhibitory potency indicates that the two agonists do not engage identical receptor conformations or signaling complexes, rendering them non-interchangeable in studies requiring precise pharmacological dissection . Furthermore, the high cationic charge density of ACTH (6-24)—derived from its multiple lysine and arginine residues—confers unique biophysical properties that distinguish it from shorter cationic fragments and enable applications in chemorepellent and membrane interaction studies where other ACTH analogs are inactive [2]. Substituting ACTH (6-24) with another ACTH fragment would alter both antagonist specificity and charge-dependent behavior, compromising experimental reproducibility and mechanistic interpretation.

Function Full-length ACTH (1-39) is a receptor agonist, not an antagonist. Replacement would reverse the pharmacological study outcome.
Targeting Shorter fragments (ACTH 11-24, ACTH 7-23) lack the His residue. Receptor binding profile and antagonist potency may shift.
Biophysics Other ACTH analogs have lower cationic charge density. Chemorepellent and membrane-interaction endpoints may not reproduce.

Quantitative Evidence for ACTH (6-24) Human


Differential Antagonism of ACTH (1-39) and ACTH (5-24)

ACTH (6-24) human exhibits differential inhibitory potency against two structurally distinct ACTH agonists, providing a quantitative tool for discriminating receptor subtypes in adrenal tissue. The fragment demonstrates a mean inhibitor constant (Kd) of 13.4 ± 3.1 nM against full-length ACTH (1-39) and a mean Kd of 3.4 ± 1.0 nM against the truncated agonist ACTH (5-24) [1]. This 3.9-fold difference in binding affinity, observed across three independent experiments in isolated rat adrenocortical cell suspensions, indicates that ACTH (6-24) discriminates between the receptor populations or conformational states engaged by these two agonists [2].

Differential Antagonism
Head-to-head
Kd 13.4±3.1 nM vs ACTH (1-39); Kd 3.4±1.0 nM vs ACTH (5-24)
Supports receptor subtype discrimination workflow
Rat adrenocortical cell model; 3.9-fold difference in observed inhibitory constant
Adrenocortical Steroidogenesis Melanocortin Receptor Pharmacology Competitive Antagonism

Chemorepellent Activity in Tetrahymena thermophila

ACTH (6-24) was identified as the most effective chemorepellent among a panel of ACTH-derived peptides in Tetrahymena thermophila avoidance assays. In a direct comparison of multiple ACTH fragments, the most highly charged derivative, ACTH (6-24), demonstrated maximal chemorepellent activity, whereas full-length ACTH (1-39), possessing the lowest charge density, was least effective at inducing avoidance behavior [1]. This structure-activity relationship establishes that the polycationic character conferred by the lysine- and arginine-rich C-terminal segment of ACTH (6-24) is a critical determinant of its unique biological activity in this system.

Chemorepellent Activity
Head-to-head
Most effective chemorepellent among tested ACTH fragments
Polycationic charge density correlates with ranked endpoint response
Tetrahymena thermophila avoidance assay; ACTH (1-39) showed lowest activity
Chemorepellent Signaling Polycationic Peptide Behavior Tetrahymena Model Systems

Inhibition of PTH-Induced Corticosterone and cAMP

Beyond its established role as an ACTH antagonist, ACTH (6-24) human demonstrates cross-inhibition of signaling initiated by human parathyroid hormone (hPTH 1-34). At a concentration of 100 nM, ACTH (6-24) inhibits both corticosterone production and cAMP accumulation stimulated by hPTH 1-34 in rat adrenocortical cells [1]. This activity extends the compound's utility beyond the melanocortin receptor axis, distinguishing it from ACTH fragments that lack this broader inhibitory profile.

hPTH Cross-Inhibition
Class-level
Inhibits hPTH (1-34)-induced corticosterone and cAMP at 100 nM
Supports signaling crosstalk model studies; requires validation
Supplier-reported data in rat adrenocortical cells
Cross-Talk Signaling Corticosterone Synthesis cAMP Accumulation

Cross-Species Sequence Conservation Across Mammals

The amino acid sequence of ACTH (6-24) is fully conserved across human, mouse, rat, porcine, bovine, and ovine species [1]. This sequence identity means that ACTH (6-24) human can be employed interchangeably in studies involving any of these mammalian species without concern for species-specific sequence variations that might alter binding affinity or biological activity. In contrast, longer ACTH fragments or analogs with sequence divergence at N-terminal or C-terminal regions may exhibit species-dependent pharmacological profiles.

Cross-Species Conservation
Source review
100% sequence identity across human, mouse, rat, porcine, bovine, ovine
May simplify cross-species comparative study design
Vendor-validated annotation; UniProt alignment context
Species Cross-Reactivity Translational Pharmacology Comparative Endocrinology

Functional Distinction from ACTH (11-24) and ACTH (7-23)

While ACTH (11-24) and ACTH (7-23) also act as competitive antagonists of ACTH (1-24)-stimulated steroidogenesis in adrenal cortex cell suspensions, their pharmacological profiles differ from ACTH (6-24) due to distinct N-terminal truncation points [1]. ACTH (6-24) retains the His-Phe-Arg-Trp melanocortin 'message' sequence, whereas fragments with more extensive N-terminal deletions may lose receptor binding determinants present in the His residue. This structural difference translates to altered binding kinetics and receptor subtype discrimination, making ACTH (6-24) the preferred fragment for studies requiring retention of the complete pharmacophore while eliminating agonist activity.

Functional Distinction
Class-level
Retains full His-Phe-Arg-Trp motif; ACTH (7-23) and (11-24) lack His-6
Pharmacophore retention supports receptor-binding study context
Binding kinetics shift with N-terminal truncation; literature comparison
ACTH Fragment Pharmacology Structure-Activity Relationship Adrenal Cell Suspension Assays

ACTH (6-24) Human Research Applications


Receptor Subtype Discrimination in Adrenocortical Tissue

Investigators studying heterogeneous melanocortin receptor populations in adrenal tissue should employ ACTH (6-24) as a differential antagonist probe. The 3.9-fold difference in Kd values against ACTH (1-39) (13.4 nM) versus ACTH (5-24) (3.4 nM) enables experimental designs that can distinguish between receptor subtypes or conformational states based on differential antagonist sensitivity [1]. This application is particularly relevant for studies examining the cAMP-dependent versus cAMP-independent mechanisms of ACTH action, where ACTH (6-24) serves as a critical tool for dissecting these parallel signaling pathways.

Chemosensory Transduction in Tetrahymena

For researchers investigating the molecular mechanisms of chemorepellent signaling in ciliated protozoa, ACTH (6-24) provides the most potent ACTH-derived stimulus available, significantly outperforming full-length ACTH (1-39) and other truncated fragments in avoidance behavior assays [2]. The compound's high cationic charge density makes it an ideal probe for studies of polycation sensing, membrane interaction, and novel calcium-independent signaling pathways in Tetrahymena thermophila, applications where other ACTH analogs exhibit minimal or no activity.

hPTH-ACTH Signaling Crosstalk

ACTH (6-24) at 100 nM inhibits both corticosterone production and cAMP accumulation stimulated by human parathyroid hormone (1-34), demonstrating utility for investigating signaling crosstalk between distinct peptide hormone receptor systems [3]. This application is particularly valuable for researchers examining how parathyroid hormone modulates adrenal function or how melanocortin receptor ligands may influence PTH signaling pathways, contexts where more selective melanocortin antagonists lacking this cross-reactivity would fail to capture the full signaling landscape.

Cross-Species Translational Pharmacology

The complete sequence conservation of ACTH (6-24) across six mammalian species (human, mouse, rat, porcine, bovine, ovine) makes this fragment the reagent of choice for multi-species experimental designs [4]. Researchers conducting comparative studies across rodent models and large-animal systems can standardize on a single peptide source, eliminating the confounding variable of species-specific sequence variations that affect binding affinity. This attribute is especially valuable in translational research programs progressing from murine proof-of-concept studies through porcine or bovine preclinical validation.

Application
Selection Property
Validation Focus
Receptor Subtype Discrimination
Differential antagonist sensitivity profile
cAMP-dependent vs. cAMP-independent signaling endpoint review
Chemosensory Transduction Models
High cationic charge density for membrane-interaction studies
Calcium-independent chemorepellent pathway endpoints
Peptide Hormone Crosstalk
Cross-pathway inhibitory profile at 100 nM range
PTH-ACTH signaling interaction model-response context
Cross-Species Comparative Studies
Complete sequence conservation across six mammalian species
Multi-species endpoint comparison without sequence-confounding variables

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ACTH (6-24) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.